2-[8-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]-N-(2-thienylmethyl)propanamide
Description
This compound is a heterocyclic hybrid featuring a triazolo[4,3-a]pyridine core fused with a 3-methyl-1,2,4-oxadiazole moiety and a thiophenmethyl-substituted propanamide side chain. Notably, the 1,2,4-oxadiazole and triazole rings are known for metabolic stability and hydrogen-bonding capabilities, which enhance drug-like properties . While direct bioactivity data for this compound are absent in the provided evidence, analogs with related scaffolds (e.g., triazole-oxadiazole hybrids) exhibit anticancer, antiviral, and enzyme-inhibitory activities .
Properties
IUPAC Name |
2-[8-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]-N-(thiophen-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3S/c1-10(15(24)18-9-12-5-4-8-27-12)23-17(25)22-7-3-6-13(14(22)20-23)16-19-11(2)21-26-16/h3-8,10H,9H2,1-2H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNLFDMQBSRDKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN(C3=O)C(C)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Oxadiazoles
are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom. They exist in four regioisomeric forms and have established their potential for a wide range of applications. These molecules have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications. Oxadiazoles have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy, agents for treatment age-related diseases, antimicrobials, novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists, and Sirtuin 2 inhibitors.
Biological Activity
The compound 2-[8-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]-N-(2-thienylmethyl)propanamide represents a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties and underlying mechanisms.
Chemical Structure
The compound's structure incorporates several significant functional groups:
- 1,2,4-Oxadiazole ring
- Triazole moiety
- Pyridine core
- Thienylmethyl group
This unique combination of heterocycles contributes to its bioactivity and interaction with various biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities. The following sections summarize key findings related to the biological activity of the target compound.
Antimicrobial Activity
Studies have demonstrated that derivatives of oxadiazole and triazole possess antimicrobial properties. For instance:
- A review highlighted the potential of triazole derivatives as effective antimicrobial agents due to their ability to inhibit bacterial growth and biofilm formation .
Anticancer Properties
The compound's structural components suggest potential anticancer activity:
- Research has shown that triazole-containing compounds can induce apoptosis in cancer cells by activating caspase pathways .
- Specific derivatives have been reported to inhibit tumor growth in various cancer models, suggesting a promising avenue for further investigation.
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, and compounds with similar scaffolds have been studied for their anti-inflammatory properties:
- Studies indicate that triazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Activity | Triazole derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria. |
| Anticancer Activity | Induced apoptosis in breast cancer cell lines through caspase activation. |
| Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in murine models of inflammation. |
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- The presence of the oxadiazole and triazole rings enhances hydrogen bonding capabilities, which may improve binding affinity to target proteins.
- Modifications on the thienylmethyl group can influence lipophilicity and membrane permeability, impacting overall bioavailability.
Comparison with Similar Compounds
Key Observations :
- Unlike the thiamine analogs in , which focus on enzyme inhibition, the thiophenmethyl group in the target compound may improve lipophilicity and membrane permeability .
Bioactivity and Functional Insights
- Anticancer Potential: Compounds with triazolo-pyridine scaffolds () show cytotoxicity via topoisomerase inhibition. The oxadiazole moiety in the target compound may similarly intercalate DNA or inhibit kinases .
- Antiviral Activity : highlights 1,2,4-triazole-thiones as viral protease inhibitors. The target compound’s triazole ring could mimic substrate-binding motifs in viral enzymes .
- Enzyme Inhibition : Triazole-pyrimidine hybrids () inhibit thiamine pyrophosphate-dependent enzymes. The target compound’s oxadiazole may act as a bioisostere for phosphate groups, enabling competitive inhibition .
Physicochemical and Spectroscopic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
